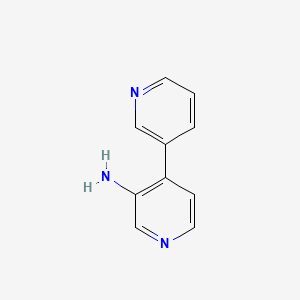
2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of amines or alcohols depending on the specific conditions.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Electronic Properties: In materials science, the compound’s electronic properties are attributed to its ability to facilitate charge transfer and its high electron affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline: Similar structure but lacks the chlorine atom, resulting in different electronic properties.
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Chlorine atom is positioned differently, affecting its reactivity and applications.
2-(5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)aniline:
Uniqueness
2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and as a pharmacophore in drug design.
Eigenschaften
Molekularformel |
C14H10ClN3O |
|---|---|
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H,16H2 |
InChI-Schlüssel |
HISVCTQVXXJITH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


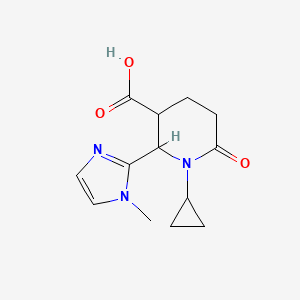
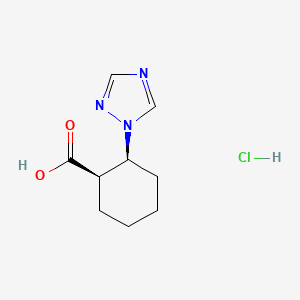

![5-[3-(Aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B12311618.png)

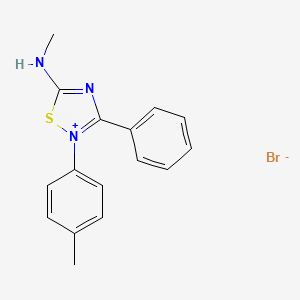

![3-[(3-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B12311648.png)
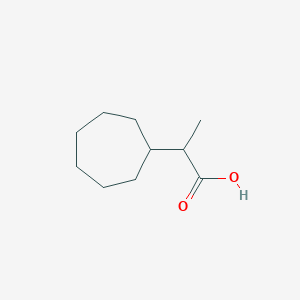
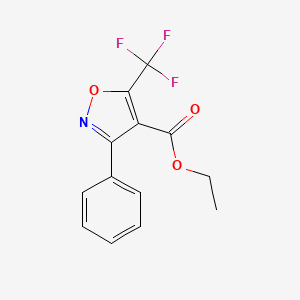
![rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12311677.png)
![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)

